molecular formula C19H19FN2O3S2 B2724219 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide CAS No. 896608-30-3

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2724219
CAS RN: 896608-30-3
M. Wt: 406.49
InChI Key: XTWCHSKFHNEVLI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications:

  • Pharmacokinetics and Metabolism

    Research on compounds structurally related to the one mentioned has focused on their pharmacokinetics and metabolism. For instance, studies on orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have provided insights into their metabolism, revealing that they are extensively metabolized with principal routes involving oxidation and subsequent metabolite formation. These studies are crucial for understanding the disposition of these compounds in the human body, including elimination pathways and half-lives, which are essential for drug development processes (Renzulli et al., 2011).

  • Environmental and Health Impact Studies

    Investigations into the environmental presence and health impacts of fluorochemicals, such as perfluorooctanesulfonate (PFOS) and related compounds, have been conducted to understand human exposure levels and potential health risks. These studies utilize advanced analytical methods to detect trace levels of fluorochemicals in human serum and other biological matrices, providing essential data for risk assessment and regulatory purposes (Kuklenyik et al., 2004).

  • Diagnostic and Imaging Applications

    Some related compounds have been explored for their potential as diagnostic agents, for example, in positron emission tomography (PET) imaging of hypoxia in cancer. Research in this area aims to develop new imaging agents that can provide valuable information on tumor hypoxia, a factor that can influence therapy response and prognosis (Kaneta et al., 2007).

  • Human Biomonitoring Studies

    Human biomonitoring studies have been conducted to assess exposure to various chemicals, including fragrance compounds and their metabolites. Such research provides insights into the prevalence of chemical exposure among populations and can inform regulatory and public health decisions (Scherer et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.

Mode of Action

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means it binds to these receptors and activates them, leading to changes in gene expression that regulate lipid and glucose metabolism, and modulate inflammatory responses.

Biochemical Pathways

Upon activation by N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide, the PPARs influence several biochemical pathways. These include the fatty acid oxidation pathway, lipogenesis, and glucose metabolism . The activation of these pathways can lead to decreased triglyceride levels, increased HDL cholesterol, improved insulin sensitivity, and anti-inflammatory effects.

Result of Action

The molecular and cellular effects of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide’s action include changes in gene expression that lead to improved lipid and glucose metabolism and reduced inflammation . These changes at the cellular level can translate into potential therapeutic benefits, such as improved metabolic health and reduced risk of cardiovascular disease.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-3-8-17(25-2)18(11-13)27(23,24)21-10-9-16-12-26-19(22-16)14-4-6-15(20)7-5-14/h3-8,11-12,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCHSKFHNEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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